molecular formula C28H46O4 B584948 Diisodecyl Phthalate-d4 CAS No. 1346604-79-2

Diisodecyl Phthalate-d4

Cat. No.: B584948
CAS No.: 1346604-79-2
M. Wt: 450.696
InChI Key: ZVFDTKUVRCTHQE-OLNJRPQYSA-N
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Description

Diisodecyl Phthalate-d4, also known as 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, 1,2-bis (8-methylnonyl) ester, is a high-molecular-weight phthalate mainly used as a plasticizer for plastics . It has a molecular formula of C28 2H4 H42 O4 and a molecular weight of 450.69 .


Synthesis Analysis

This compound is synthesized through the esterification of phthalic acid and isomeric decyl alcohols . It is rapidly and extensively metabolized to mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C28H46O4 . The InChI representation is InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3/i13D,14D,19D,20D .


Chemical Reactions Analysis

This compound undergoes metabolic reactions in the body, transforming into various metabolites such as MiDP, MHiDP, MCiNP, and MOiDP .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 450.7 g/mol . It has a high octanol/water partition coefficient (log KOW) of 8.8, indicating its lipophilic nature . It has a low solubility of 0.2 µg/l at 20°C .

Scientific Research Applications

  • Environmental Presence and Detection : DIDP has been detected in various environmental and biological matrices. A study developed a method for determining phthalate esters, including DIDP, in house dust, indicating its widespread environmental presence (Kubwabo et al., 2013).

  • Exposure Assessment in Epidemiology Studies : In epidemiological studies, DIDP is one of the phthalates whose exposure needs to be assessed, particularly in consumer and personal care products. Monitoring urinary metabolite concentrations is a crucial approach for estimating exposure to DIDP (Johns et al., 2015).

  • Metabolite Identification in Rats : Major metabolites of DIDP have been identified in the urine of rats, which can serve as biomarkers of exposure. This research is essential for understanding human exposure to DIDP from urinary concentrations of these metabolites (Kato et al., 2007).

  • Health Impact Studies : DIDP has been studied for its potential to cause learning and memory impairment in mice, indicating its possible neurotoxic effects. This suggests a need for caution in its widespread use, especially in consumer products (Ge et al., 2019).

  • Toxicity and Endocrine Disruption : Research on phthalates, including DIDP, highlights their developmental toxicity and estrogenic endocrine disrupting activity. These findings indicate potential health risks to humans due to their widespread use (Chen et al., 2014).

  • Occupational Exposure Assessment : A study assessed occupational exposure to DIDP in various industries, providing insights into workplace safety and health risks related to DIDP exposure (Porras et al., 2020).

  • Allergic Dermatitis Research : Oral exposure to DIDP has been linked to the aggravation of allergic dermatitis in mice, suggesting its potential impact on immune-related conditions (Shen et al., 2017).

  • Carcinogenic Potential : A study on Fischer 344 rats found that DIDP did not demonstrate carcinogenic potential, indicating its relative safety in this aspect (Cho et al., 2008).

  • Reproductive Effects : Research on rats showed that in utero exposure to high doses of DIDP disrupts the development of fetal testicular cells, affecting the male reproductive system (Zhang et al., 2020).

  • Human Biological Monitoring : Studies have employed metabolites of DIDP as biomarkers for human exposure assessment, highlighting the importance of selecting adequate biomarkers for accurate exposure assessment (Saravanabhavan & Murray, 2012).

Safety and Hazards

Exposure to Diisodecyl Phthalate-d4 may cause skin and eye irritation . Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea . It is also suspected of damaging fertility and causing damage to organs through prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

Diisodecyl Phthalate-d4 plays a significant role in biochemical reactions, particularly in the context of its metabolism and interaction with various enzymes. Upon entering the biological system, this compound is rapidly metabolized by enzymes such as esterases and cytochrome P450 monooxygenases. These enzymes catalyze the hydrolysis and oxidation of this compound, leading to the formation of metabolites like mono-isodecyl-phthalate, mono-hydroxy-isodecyl-phthalate, and mono-carboxy-isononyl-phthalate . These interactions highlight the compound’s role in biochemical pathways involving detoxification and excretion.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can disrupt endocrine signaling by mimicking or inhibiting the action of natural hormones. This disruption can lead to altered gene expression profiles, particularly in genes involved in hormone regulation and metabolic processes . Additionally, this compound has been observed to affect cellular metabolism by interfering with mitochondrial function, leading to changes in energy production and oxidative stress levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to hormone receptors, such as estrogen receptors, and either activate or inhibit their signaling pathways. This binding can result in changes in gene expression and subsequent alterations in cellular function . Furthermore, this compound can inhibit the activity of certain enzymes, such as cytochrome P450 monooxygenases, leading to altered metabolic pathways and the accumulation of specific metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of various metabolites . Long-term studies have shown that prolonged exposure to this compound can result in persistent changes in cellular function, including sustained alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause subtle changes in cellular function without significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage, reproductive toxicity, and endocrine disruption . Threshold effects have been observed, where certain doses lead to pronounced adverse effects, highlighting the importance of dose-dependent studies in understanding the compound’s toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by enzymes such as esterases and cytochrome P450 monooxygenases, leading to the formation of metabolites like mono-isodecyl-phthalate, mono-hydroxy-isodecyl-phthalate, and mono-carboxy-isononyl-phthalate . These metabolites are further conjugated with glucuronic acid or sulfate and excreted via urine and feces. The metabolic pathways of this compound highlight its role in the body’s detoxification processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . The compound’s lipophilic nature allows it to accumulate in adipose tissue, where it can persist for extended periods. Additionally, this compound can be transported to the liver, where it undergoes metabolism and subsequent excretion.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . In these compartments, this compound can interact with enzymes and other biomolecules, leading to changes in cellular function and metabolic activity.

Properties

IUPAC Name

bis(8-methylnonyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3/i13D,14D,19D,20D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFDTKUVRCTHQE-OLNJRPQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCC(C)C)C(=O)OCCCCCCCC(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747688
Record name Bis(8-methylnonyl) (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-79-2
Record name Bis(8-methylnonyl) (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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